molecular formula C17H23N3O2 B2731533 1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396814-84-8

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No. B2731533
M. Wt: 301.39
InChI Key: CEBPIOKLKUWXAU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, also known as EPPBU, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.

Scientific Research Applications

Molecular Interaction Studies

Research on N-(pyridin-2-yl),N'-substituted ureas, including structures similar to 1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea, has contributed significantly to understanding molecular interactions, such as hydrogen bonding and complexation effects. Studies by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, revealing insights into the classical substituent effect on association through NMR spectroscopic titrations and quantum chemical calculations (Ośmiałowski et al., 2013).

Synthesis and Stereochemical Analysis

In another domain, the stereoselective synthesis of active metabolites for potent kinase inhibitors demonstrates the relevance of urea derivatives in medicinal chemistry. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the utility of urea derivatives in the development of pharmaceuticals (Chen et al., 2010).

Material Science and Polymer Research

The field of material science has also benefited from the study of urea derivatives. For instance, the development of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells by Hu et al. (2015) underscores the versatility of these compounds in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

Corrosion Inhibition

Furthermore, urea derivatives have shown promise as corrosion inhibitors, contributing to the preservation of metal surfaces in corrosive environments. Jeeva et al. (2015) synthesized new Mannich bases derived from urea and examined their efficacy as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential for these compounds in industrial applications (Jeeva et al., 2015).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-22-16-9-7-15(8-10-16)19-17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,2,5-6,11-14H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPIOKLKUWXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

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